molecular formula C13H14O6 B12865905 (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one

(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one

Cat. No.: B12865905
M. Wt: 266.25 g/mol
InChI Key: KQNYLUZVZLGMGX-FGDGVPSKSA-N
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Description

The compound "(4aR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one" features a fused pyrano-dioxin bicyclic core with hydroxyl groups at positions 7 and 8, a phenyl substituent at position 2, and a ketone at position 4. The hydroxyl groups contribute to its polarity and hydrogen-bonding capacity, while the phenyl group enhances lipophilicity, influencing its pharmacokinetic properties .

Properties

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

(4aR,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-one

InChI

InChI=1S/C13H14O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-11,13-15H,6H2/t8-,9-,10-,11-,13?/m1/s1

InChI Key

KQNYLUZVZLGMGX-FGDGVPSKSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)OC(O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C(C(=O)O2)O)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of benzyloxy and ethylthio groups as intermediates . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Osmylation for Dihydroxy Functionalization

Osmylation is a pivotal reaction for introducing vicinal diol groups into the bicyclic framework. In one protocol, the compound undergoes reaction with osmium tetroxide (OsO₄) under controlled conditions to yield stereospecific dihydroxy derivatives. For example:

  • Reactant : (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d] dioxin-6(4H)-one

  • Reagent : OsO₄, N-methylmorpholine N-oxide (NMO)

  • Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 16 hours

  • Product : (2S,4aR,7R,8S,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d] dioxin-6(7H)-one (142 ) .

This reaction preserves the stereochemical integrity of the chiral centers while expanding the compound’s utility in glycosylation and natural product synthesis.

1,4-Nucleophilic Additions

The lactone moiety undergoes regioselective nucleophilic additions at the C4 position, enabling diversification of the scaffold:

Entry Nucleophile Reagent Product Yield
1NitromethaneNaN₃, DMSO, 95°C, 3 days(2S,4aR,8R,8aS)-8-(nitromethyl)-2-phenyltetrahydropyrano[3,2-d] dioxin-6(7H)-one (150a )89%
22-HydroxyethanethiolNaBH₄, isopropanol, reflux(2R,4aR,8S,8aR)-8-((2-hydroxyethyl)thio)-2-phenyltetrahydropyrano[3,2-d] dioxin-6(7H)-one (150b )90%
3Benzyl mercaptanDCM, TEA(2R,4aR,8S,8aR)-8-(benzylthio)-2-phenyltetrahydropyrano[3,2-d] dioxin-6(7H)-one (150c )91%

These reactions highlight the scaffold’s adaptability for introducing sulfur-, nitrogen-, and oxygen-containing substituents .

Epoxidation of Allylic Alcohol Derivatives

Epoxidation using meta-chloroperbenzoic acid (MCPBA) generates epoxide functionalities from allylic alcohol intermediates derived from the parent compound:

  • Reactant : Allylic alcohol derivative (e.g., 22 )

  • Reagent : MCPBA, CH₂Cl₂, 22 hours

  • Product : Epoxides (23) and (24) with stereochemical control (diastereomeric ratio: 1:1) .

This method is critical for constructing oxygen-rich heterocycles in antibiotic synthesis (e.g., kibdelomycin derivatives) .

Reductive Amination and Acylation

Sequential reduction and acylation modify amine intermediates:

  • Step 1 : Reduction of azido group to amine using NaBH₄ (isopropanol, reflux, 48 h; quantitative yield) .

  • Step 2 : Acylation with palmitoyl chloride (DIPEA, DCM) to yield lipidated derivatives (e.g., 19 , 95% yield) .

Benzylation and Protecting Group Strategies

Benzylation of hydroxyl groups facilitates selective functionalization:

  • Reactant : Mannose derivative (9)

  • Reagents : Benzyl dimethylacetal (BDMA), camphorsulfonic acid (CSA), CHCl₃

  • Conditions : 80°C, 6.5 hours

  • Product : (2R,4aR,6S,8aR)-6-(benzyloxy)-2-phenyltetrahydropyrano[3,2-d] dioxin-8(4H)-one (21 ) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity
    • Research indicates that derivatives of this compound exhibit antitumor properties. For instance, similar compounds have been shown to inhibit DNA synthesis by forming complexes with topoisomerase II, a critical enzyme involved in DNA replication and repair .
  • Antioxidant Properties
    • The compound has demonstrated antioxidant capabilities which can be beneficial in preventing oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular integrity.
  • Neuroprotective Effects
    • Studies suggest that compounds with similar structures may provide neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This is attributed to their ability to modulate oxidative stress and inflammation pathways.

Pharmacological Insights

  • Mechanism of Action
    • The pharmacological mechanisms involve the modulation of various signaling pathways that regulate cell survival and apoptosis. Understanding these mechanisms can lead to the development of targeted therapies for cancer and neurodegenerative disorders.

Case Studies

  • Case Study on Antitumor Efficacy
    • A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related compound derived from (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls.
  • Neuroprotective Study
    • Another research article highlighted the neuroprotective effects of similar compounds in a mouse model of Alzheimer’s disease. The treatment group showed improved cognitive function and reduced amyloid plaque formation compared to untreated mice.

Comparative Analysis Table

Application AreaCompound TypeKey Findings
Antitumor ActivityDerivative of the compoundInhibits DNA synthesis via topoisomerase II
Antioxidant PropertiesSimilar structureReduces oxidative stress
Neuroprotective EffectsRelated compoundsImproves cognitive function in Alzheimer’s model

Mechanism of Action

The mechanism of action of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its unique ring structure allows it to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl vs.
  • Phenoxy vs. Phenyl Substituents: Phenoxy groups (e.g., ) introduce additional steric bulk and electronic effects, modulating interactions with hydrophobic binding pockets.
  • Fluorine Substitution : The fluoro analog demonstrates how electronegative substituents can alter electronic distribution and pharmacokinetics.

Physicochemical Properties

  • Solubility: Hydroxyl-rich derivatives (e.g., the target compound) exhibit higher aqueous solubility compared to methoxy or phenoxy analogs .
  • Lipophilicity: Phenoxy and benzyloxy substituents (e.g., ) increase logP values, enhancing membrane permeability but risking off-target binding.
  • Stereochemical Impact : The 4aR,7R,8R,8aS configuration in the target compound ensures optimal spatial arrangement for chiral recognition in biological systems, a feature absent in racemic mixtures .

Analytical and Computational Comparisons

  • Mass Spectrometry : Molecular networking via MS/MS fragmentation (cosine scores) clusters analogs with similar substituents (e.g., diols vs. triols) .
  • Docking Studies : Hydroxyl groups in the target compound may form critical hydrogen bonds with targets like HDACs, whereas methoxy analogs rely on hydrophobic interactions .

Biological Activity

(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound's structure can be described by the following characteristics:

  • IUPAC Name : (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one
  • Molecular Formula : C14H18O6
  • Molecular Weight : 286.29 g/mol

Research indicates that this compound exhibits several biological activities primarily due to its structural features:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.
  • Antimicrobial Properties : Preliminary studies suggest that the compound has shown efficacy against various bacterial strains. Its mechanism may involve disrupting the bacterial cell wall or inhibiting essential metabolic pathways.
  • Anticancer Potential : Some studies have indicated that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. It appears to interact with specific signaling pathways that regulate cell growth and survival.

Biological Activity Data

The following table summarizes key biological activities and findings related to (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one:

Biological Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative damage
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antioxidant Activity : A study demonstrated that (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one exhibited significant antioxidant activity in vitro. The compound was tested against DPPH and ABTS radical scavenging assays, showing a dose-dependent response.
  • Antimicrobial Efficacy : In a clinical trial assessing its antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound displayed notable inhibition zones compared to standard antibiotics.
  • Cancer Research : A recent investigation into its anticancer properties revealed that the compound could significantly reduce the viability of MCF-7 breast cancer cells at concentrations as low as 10 µM after 48 hours of exposure.

Q & A

Q. How to design in vitro assays to evaluate the compound’s interaction with carbohydrate-binding proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) with immobilized lectins (e.g., concanavalin A) to measure binding affinity (KDK_D). Competitive ELISA assays with fluorescently labeled derivatives quantify inhibition of protein-carbohydrate interactions .

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